
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The compound’s structure includes a pyridine ring with two carbonyl groups and two chlorine atoms, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be achieved through several routes. One common method involves the reaction of 2,6-pyridinedicarbonyl dichloride with appropriate reagents under controlled conditions. For instance, the use of molybdenum hexacarbonyl (Mo(CO)6) as a catalyst in the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been reported to yield high reactivity and product yields . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydropyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted pyridines and dihydropyridines.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. For example, it has been shown to inhibit glutamate decarboxylase, impacting neurotransmitter synthesis . The molecular targets and pathways involved depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be compared with other similar compounds such as:
Chelidamic acid: A dicarboxylate with a pyridine skeleton, known for its coordination with metal ions and applications in biochemistry.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
184870-12-0 |
|---|---|
Molekularformel |
C7H3Cl2NO3 |
Molekulargewicht |
220.01 g/mol |
IUPAC-Name |
4-oxo-1H-pyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6(12)4-1-3(11)2-5(10-4)7(9)13/h1-2H,(H,10,11) |
InChI-Schlüssel |
SDVCBQMQTVFCDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=CC1=O)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



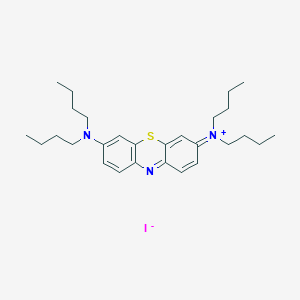
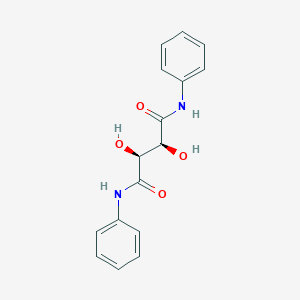
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)

![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
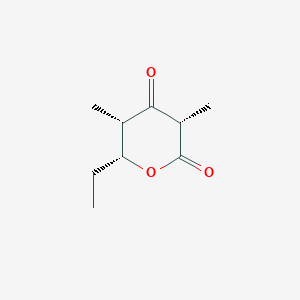
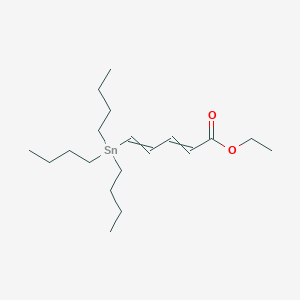

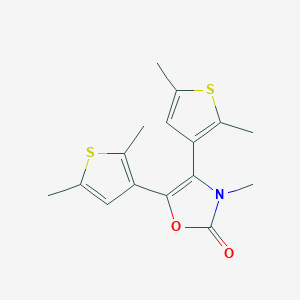
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
